Enhanced Potency Against Wild-Type RET Kinase Relative to Selpercatinib and Cabozantinib
Ret-IN-13 demonstrates a 28-fold higher potency against wild-type RET kinase compared to the selective inhibitor selpercatinib and a 10.4-fold higher potency compared to the multikinase inhibitor cabozantinib. The IC₅₀ for Ret-IN-13 against RET WT is 0.5 nM, whereas selpercatinib exhibits an IC₅₀ of 14.0 nM and cabozantinib exhibits an IC₅₀ of 5.2 nM [1]. This sub-nanomolar potency positions Ret-IN-13 as a highly effective tool for experiments requiring maximal target engagement at low concentrations.
| Evidence Dimension | IC₅₀ for RET (WT) kinase inhibition |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | Selpercatinib: 14.0 nM; Cabozantinib: 5.2 nM |
| Quantified Difference | 28-fold more potent than selpercatinib; 10.4-fold more potent than cabozantinib |
| Conditions | Biochemical kinase assay (cell-free); vendor-reported IC₅₀ values |
Why This Matters
Higher potency enables lower compound usage, reduces the risk of off-target effects at effective concentrations, and may lower experimental costs in high-throughput screening.
- [1] MedChemExpress. RET-IN-13 (compound 1). Datasheet. HY-144029. View Source
